Cas no 2679927-65-0 (ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)

ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- EN300-28301044
- 2679927-65-0
- ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate
-
- インチ: 1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-6-8-12(17)9-7-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1
- InChIKey: DSKYPSCHPAKOFA-CYBMUJFWSA-N
- ほほえんだ: BrC1C=CC(=CC=1)[C@@H](CC(=O)OCC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 371.07322g/mol
- どういたいしつりょう: 371.07322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 64.6Ų
ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301044-2.5g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 2.5g |
$3051.0 | 2025-03-19 | |
Enamine | EN300-28301044-1g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 1g |
$1557.0 | 2023-09-07 | ||
Enamine | EN300-28301044-5g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 5g |
$4517.0 | 2023-09-07 | ||
Enamine | EN300-28301044-1.0g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 | |
Enamine | EN300-28301044-0.05g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 | |
Enamine | EN300-28301044-0.25g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
Enamine | EN300-28301044-0.1g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
Enamine | EN300-28301044-10g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 10g |
$6697.0 | 2023-09-07 | ||
Enamine | EN300-28301044-0.5g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
Enamine | EN300-28301044-5.0g |
ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |
2679927-65-0 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 |
ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoateに関する追加情報
Introduction to Ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate (CAS No. 2679927-65-0)
Ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate, with the CAS number 2679927-65-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable intermediate in the synthesis of various therapeutic agents. The unique structural features of this molecule, particularly its chiral center and the presence of both bromophenyl and tert-butoxy carbonylamino groups, contribute to its versatility and utility in drug development.
The< strong>ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate molecule is characterized by its stereochemistry, which is crucial for its biological activity. The (3R) configuration indicates a specific spatial arrangement of atoms, which can significantly influence the compound's interactions with biological targets. This stereochemical purity is often achieved through enantioselective synthesis methods, which are highly valued in pharmaceutical research for their ability to produce compounds with enhanced efficacy and reduced side effects.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. The< strong>4-bromophenyl moiety in ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate is particularly noteworthy, as bromophenyl derivatives have shown potential in modulating neurotransmitter systems. For instance, studies have demonstrated that compounds containing bromophenyl groups can interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The incorporation of this group into ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate suggests its potential application in the development of next-generation neuromodulators.
The presence of the< strong>(tert-butoxy)carbonylamino group in ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate adds another layer of functionality to the molecule. This group is commonly used in peptide synthesis as a protecting group for amino functions. However, its utility extends beyond peptide chemistry; it can also serve as a pharmacophore in drug design. The tert-butyl moiety provides steric hindrance, which can influence binding affinity and selectivity when the compound interacts with biological targets. This feature makes ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate. For example, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric purity, while protecting group strategies have been refined to enhance synthetic efficiency. These improvements have not only facilitated the production of this compound but also opened up new avenues for its application in drug discovery programs.
The< strong>CAS number 2679927-65-0 serves as a unique identifier for ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate, ensuring accurate documentation and traceability in research and industrial settings. This standardized identification system is essential for regulatory compliance and for facilitating collaboration among researchers worldwide. The compound's properties and potential applications are extensively documented in scientific literature, making it a well-characterized entity within the pharmaceutical industry.
In conclusion, ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable compound for further research and development. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, contributing to the discovery of novel therapeutic agents that address unmet medical needs.
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